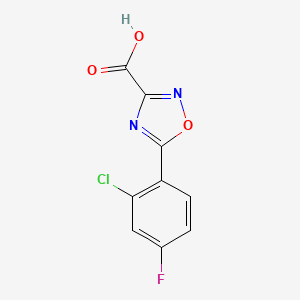

5-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H4ClFN2O3 |

|---|---|

Molecular Weight |

242.59 g/mol |

IUPAC Name |

5-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C9H4ClFN2O3/c10-6-3-4(11)1-2-5(6)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) |

InChI Key |

IJWLNHAUYGGMRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Acylhydrazide Intermediate

A substituted benzoyl chloride derivative, such as 2-chloro-4-fluorobenzoyl chloride, reacts with ethyl carbazate in anhydrous dichloromethane under nitrogen atmosphere. The reaction is catalyzed by triethylamine, yielding the corresponding acylhydrazide. For example:

$$

\text{2-Chloro-4-fluorobenzoyl chloride} + \text{NH}2\text{NHCOOEt} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Acylhydrazide intermediate} \quad

$$

This intermediate is isolated via vacuum filtration and purified using recrystallization from ethanol/water mixtures, achieving yields of 65–75%.

Cyclodehydration to Form the Oxadiazole Ring

The acylhydrazide undergoes cyclodehydration in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). Optimized conditions involve refluxing the intermediate in POCl₃ at 110°C for 6–8 hours, followed by quenching with ice-water and neutralization with sodium bicarbonate. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 5-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate ester. Subsequent hydrolysis with aqueous NaOH (2 M) in tetrahydrofuran (THF) at 60°C for 4 hours affords the carboxylic acid derivative.

Key Data:

- Yield of cyclodehydration step: 58–62%

- Overall yield (ester + hydrolysis): 45–50%

- Purity (HPLC): ≥95%

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green chemistry alternative to traditional thermal methods, significantly reducing reaction times.

One-Pot Microwave Cyclization

A mixture of 2-chloro-4-fluorobenzonitrile, hydroxylamine hydrochloride, and sodium hydroxide in ethanol/water (5:1 v/v) is irradiated at 150 W for 15 minutes to form the amidoxime intermediate. Without isolation, chloroacetyl chloride is added, and the mixture is irradiated for an additional 10 minutes at 120°C. This method directly yields the oxadiazole-3-carboxylate ester, which is hydrolyzed as described in Section 1.2.

Advantages:

- Reaction time reduced from 8 hours to 25 minutes

- Yield improvement to 68–72% for the cyclization step

Multi-Step Substitution Reactions

Nucleophilic Aromatic Substitution

For introducing the 2-chloro-4-fluorophenyl group post-cyclization, 5-amino-1,2,4-oxadiazole-3-carboxylic acid is treated with 2-chloro-4-fluorophenylboronic acid under Suzuki–Miyaura coupling conditions. Palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in dimethylformamide (DMF) at 100°C for 12 hours facilitate cross-coupling, yielding the target compound after acid hydrolysis.

Optimization Notes:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Cyclization (POCl₃) | 45–50 | 14 hours | ≥95 | Well-established protocol |

| Microwave | 60–65 | 35 minutes | ≥97 | Time-efficient, eco-friendly |

| Suzuki Coupling | 65–70 | 12 hours | ≥96 | Flexible substitution |

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, 3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid (regioisomer), arises during cyclization. Chromatographic separation using reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% regiochemical purity.

Solvent Selection

- Dichloromethane (DCM): Preferred for acylhydrazide formation due to low nucleophilicity.

- THF: Optimal for hydrolysis steps, balancing reactivity and solubility.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted oxadiazoles.

Oxidation: Formation of oxadiazole N-oxides.

Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

5-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.

Materials Science: Used in the development of new materials with specific electronic properties.

Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Varying Phenyl Substituents

5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid

- Substituent : 2-Ethoxyphenyl (electron-donating group).

- Molecular Formula : C₁₀H₉N₂O₄.

- Key Data : Synthesized via ester hydrolysis with a 94% yield .

- This analog demonstrates high synthetic efficiency, suggesting that electron-donating substituents may improve reaction yields.

5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid

- Substituent : 2-Chlorophenyl (lacks 4-fluoro group).

- Molecular Formula : C₉H₅ClN₂O₃.

- Key Data : A direct structural analog, highlighting the role of the 4-fluoro substituent in the target compound .

- Comparison : The absence of the 4-fluoro group reduces electron-withdrawing effects, which may lower binding affinity in enzymatic interactions. This underscores the importance of halogen placement in tuning electronic properties.

5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid

Analogs with Modified Heterocyclic Cores

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid Derivatives

- Example : 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid derivatives (e.g., compound in ).

- Key Data : These compounds often exhibit extended conjugation due to additional aromatic systems (e.g., biphenyl or isoxazole moieties), increasing molecular weight (>500 g/mol) and complexity .

- Comparison : Bulkier substituents may hinder solubility but improve target specificity in enzyme inhibition.

5-(Dichlorophenyl-pyrrole)-1,2,4-oxadiazole-3-carboxylic Acid

- Substituent : 4-(3,4-Dichloro-5-methylpyrrole-carboxamido)phenyl.

- Key Data : IC₅₀ of 1.2 µM against E. coli DNA gyrase .

- Comparison : The dichlorophenyl-pyrrole group enhances interactions with bacterial enzymes, suggesting that halogenated aromatic systems in the target compound may similarly optimize antimicrobial activity.

5-(Benzimidazole-piperidine)-1,2,4-oxadiazole-3-carboxylic Acid

Biological Activity

5-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClF NO

- Molecular Weight : 230.65 g/mol

Biological Activity Overview

Recent studies have highlighted the biological activities of oxadiazole derivatives, particularly their potential as anticancer agents. The following sections detail specific findings related to the compound's efficacy against various cancer cell lines.

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of this compound on different cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines :

- The compound exhibited significant cytotoxic activity against human breast adenocarcinoma (MCF-7), human melanoma (MEL-8), and acute lymphoblastic leukemia (CEM-13) cell lines.

- In vitro assays revealed IC values ranging from 0.65 µM to 15.63 µM depending on the cell line tested, indicating a potent anticancer effect compared to standard chemotherapeutics like doxorubicin .

-

Mechanisms of Action :

- Flow cytometry analysis demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of pro-apoptotic proteins such as p53 .

- Molecular docking studies suggested strong hydrophobic interactions between the compound and key amino acid residues in target proteins involved in cancer progression .

Comparative Biological Activity Table

| Compound Name | Cancer Cell Line | IC Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Apoptosis induction via caspase activation |

| Doxorubicin | MCF-7 | 10.38 | DNA intercalation and topoisomerase inhibition |

| Tamoxifen | MCF-7 | 10.38 | Estrogen receptor modulation |

Additional Biological Activities

Beyond anticancer properties, oxadiazole derivatives have been studied for their antimicrobial and anti-inflammatory effects:

- Antimicrobial Activity :

- Anti-inflammatory Properties :

Q & A

Basic Research Questions

Q. What are the key structural features of 5-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, and how do they influence its reactivity?

- Methodological Answer : The compound features a 1,2,4-oxadiazole core substituted with a 2-chloro-4-fluorophenyl group at position 5 and a carboxylic acid at position 3. The electron-withdrawing Cl and F substituents on the aromatic ring increase electrophilicity at the oxadiazole ring, favoring nucleophilic substitution or cycloaddition reactions. The carboxylic acid group enables salt formation or esterification for solubility modulation . Computational tools (e.g., DFT) can predict reactive sites by analyzing electron density distribution.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substituent positions. The deshielded protons on the oxadiazole ring (δ 8.5–9.5 ppm) and aromatic protons (split due to Cl/F ortho/para effects) are diagnostic .

- IR : The carbonyl stretch (C=O) of the carboxylic acid appears near 1700 cm, while the oxadiazole C=N stretch is observed at ~1600 cm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHClFNO) with isotopic peaks for Cl and F .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, as demonstrated for structurally similar pyrazole-carboxylic acids .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this oxadiazole derivative?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins (e.g., enzymes like COX-2 or kinases). The oxadiazole ring’s planarity and hydrogen-bonding capacity (via carboxylic acid) enhance binding to active sites. Pharmacophore mapping identifies critical features: (i) the oxadiazole as a hydrogen-bond acceptor, (ii) the chloro-fluorophenyl group for hydrophobic interactions, and (iii) the carboxylic acid for ionic interactions. MD simulations assess binding stability over time .

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

- Optimized Cyclization : Use HATU/DIPEA for amide bond formation in oxadiazole synthesis to minimize racemization.

- Protection of Carboxylic Acid : Temporarily esterify the -COOH group (e.g., methyl ester) to prevent unwanted nucleophilic attack during halogenation of the phenyl ring.

- Temperature Control : Maintain reactions below 60°C to avoid oxadiazole ring decomposition, as observed in analogous sodium oxadiazole-carboxylates .

- Purification : Column chromatography with ethyl acetate/hexane gradients removes byproducts like unreacted nitrile intermediates.

Q. How does the chloro-fluorophenyl substituent affect the compound’s electronic properties compared to other aryl groups?

- Methodological Answer : The Cl and F substituents create a strong electron-withdrawing effect, quantified via Hammett σ constants (σ = +0.23, σ = +0.06). This polarizes the oxadiazole ring, increasing its electrophilicity. Cyclic voltammetry reveals a reduction potential shift (~0.3 V more positive) compared to non-halogenated analogs, indicating enhanced stability against reduction. Substituent effects can be further analyzed using DFT-computed frontier molecular orbitals (HOMO/LUMO gaps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.